![molecular formula C16H16N2O3 B2421364 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 941960-52-7](/img/structure/B2421364.png)

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

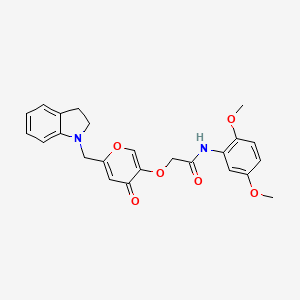

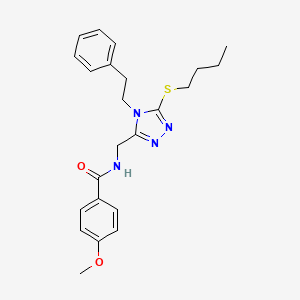

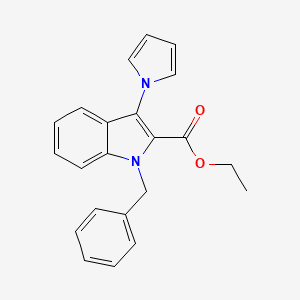

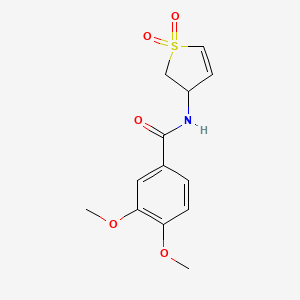

The compound is a complex organic molecule that includes a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom), a quinoline ring (a fused ring compound with a benzene ring and a pyridine ring), and an acetamide group (a functional group derived from acetic acid). The presence of these functional groups suggests that this compound could have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and quinoline rings, and the attachment of the acetamide group. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The furan and quinoline rings are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This can give the compound interesting chemical properties, such as stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The furan ring, for example, is aromatic and may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The acetamide group could undergo various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

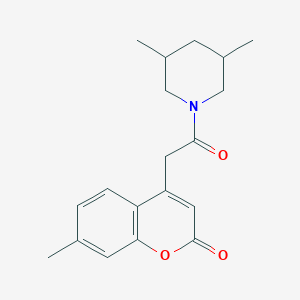

Cancer remains a significant global health challenge, and novel drug agents are continually sought. Research has shown that N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide demonstrates antiproliferative activity against cervical (HeLa) cancer cells. Compound 15, in particular, exhibited the highest antiproliferative activity with an IC50 of 8.81 µM . Further investigations into its mechanism of action and potential clinical applications are warranted.

Antioxidant Properties

The compound also possesses antioxidant properties. Thiosemicarbazide derivatives (3, 10, and 9) and triazole derivatives (15, 18, 19, 20, 21, and 22) showed promising lipid peroxidation inhibitory activity. These compounds could play a role in combating oxidative stress-related diseases . Understanding their antioxidant mechanisms and optimizing their efficacy could lead to therapeutic applications.

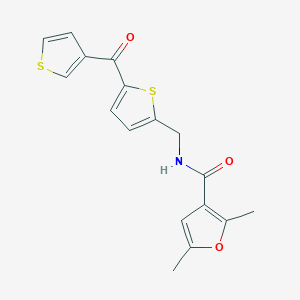

Furan Platform Chemicals

Beyond pharmaceutical applications, furan-based compounds play a role in the production of platform chemicals. For instance, furfural and 5-hydroxymethylfurfural (both derived from furan) serve as starting materials for various chemical processes. Additionally, 2,5-furandicarboxylic acid, a secondary furan platform chemical, has potential applications in large-scale manufacturing .

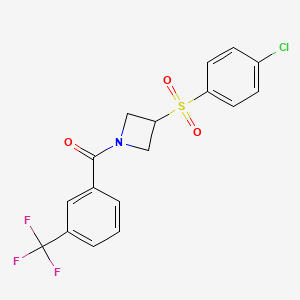

Computational Predictions

Physicochemical and pharmacokinetic properties of the synthesized products have been calculated using SwissADME. These predictions guide researchers in selecting promising candidates for further development. The compound’s drug-likeness and other parameters influence its suitability for drug design .

Mechanism of Action

Target of Action

The primary targets of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide are currently unknown . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

Furan derivatives have been found to have a unique place in the field of medicinal chemistry , suggesting that this compound may also interact with various biochemical pathways.

Safety and Hazards

properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGVJGANMRTWIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)

![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2421285.png)

![3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421286.png)

![Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B2421289.png)

![4-[6-[(2-amino-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2421294.png)

![6-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2421299.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2421301.png)